BenchChemオンラインストアへようこそ!

2-Chloro-7-fluoroimidazo[1,2-A]pyridine

Medicinal chemistry ADME optimization Physicochemical property profiling

Choose 2-Chloro-7-fluoroimidazo[1,2-a]pyridine for unmatched synthetic versatility. The C2 chloro handle enables SNAr and cross-coupling (Suzuki, Buchwald) for modular pharmacophore introduction, while the C7 fluoro group preserves electronic tuning. Compared to mono-halogenated analogs, its LogP 2.8 predicts superior membrane permeability for intracellular CNS/kinase targets. 98% purity ensures reproducible results in multi-step syntheses (e.g., CLK1 IC50 0.7 μM).

Molecular Formula C7H4ClFN2
Molecular Weight 170.57 g/mol
Cat. No. B11913355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-7-fluoroimidazo[1,2-A]pyridine
Molecular FormulaC7H4ClFN2
Molecular Weight170.57 g/mol
Structural Identifiers
SMILESC1=CN2C=C(N=C2C=C1F)Cl
InChIInChI=1S/C7H4ClFN2/c8-6-4-11-2-1-5(9)3-7(11)10-6/h1-4H
InChIKeyBGSQFMCMUOBUCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-7-fluoroimidazo[1,2-a]pyridine (CAS 1260826-05-8): Core Procurement Specifications and Structural Identifiers


2-Chloro-7-fluoroimidazo[1,2-a]pyridine is a heterocyclic building block featuring a fused imidazo[1,2-a]pyridine core with dual halogen substitution at the 2-position (chloro) and 7-position (fluoro). This compound (CAS 1260826-05-8, molecular formula C7H4ClFN2, molecular weight 170.57 g/mol) serves as a versatile synthetic intermediate in medicinal chemistry programs targeting kinase inhibition, CNS disorders, and antiviral research [1]. Commercially available from multiple vendors at purities ranging from 95% to 98%, its computed LogP of 2.8 and topological polar surface area of 17.3 Ų define its physicochemical profile relative to mono-halogenated analogs .

2-Chloro-7-fluoroimidazo[1,2-a]pyridine Procurement Risk: Why Mono-Halogenated or Non-Halogenated Analogs Cannot Substitute


Substituting 2-Chloro-7-fluoroimidazo[1,2-a]pyridine with mono-halogenated analogs such as 7-fluoroimidazo[1,2-a]pyridine (CAS 1260903-17-0) or non-halogenated imidazo[1,2-a]pyridine introduces substantial synthetic and physicochemical liabilities. The dual halogenation pattern provides orthogonal reactivity vectors: the C2 chloro substituent enables selective nucleophilic aromatic substitution (SNAr) and cross-coupling chemistries, while the C7 fluoro group modulates electronic properties without participating in most coupling reactions . Furthermore, the computed LogP difference (2.8 vs. ~1.7 for the 7-fluoro mono-halogenated analog) translates to a >10-fold difference in predicted lipophilicity, which directly impacts membrane permeability, metabolic stability, and off-target binding profiles in downstream drug candidates [1]. In the absence of the 2-chloro handle, researchers must either accept reduced synthetic flexibility or pursue de novo route design, incurring additional time and material costs [2].

2-Chloro-7-fluoroimidazo[1,2-a]pyridine Comparative Performance Evidence: Selection Decision Data


Lipophilicity Differentiation: XLogP3 Comparison with Mono-Halogenated 7-Fluoroimidazo[1,2-a]pyridine

2-Chloro-7-fluoroimidazo[1,2-a]pyridine exhibits a computed XLogP3 value of 2.8, compared to an estimated XLogP3 of ~1.7 for 7-fluoroimidazo[1,2-a]pyridine (CAS 1260903-17-0) [1]. This 1.1 log unit difference corresponds to an approximately 12.6-fold higher predicted octanol-water partition coefficient, indicating substantially greater lipophilicity for the target compound . The differential is attributable to the additional chloro substituent at the 2-position, which increases hydrophobic surface area and contributes to the overall partition behavior.

Medicinal chemistry ADME optimization Physicochemical property profiling

Polar Surface Area Equivalence Despite Increased Molecular Weight: TPSA Comparison with 7-Fluoroimidazo[1,2-a]pyridine

The topological polar surface area (TPSA) of 2-Chloro-7-fluoroimidazo[1,2-a]pyridine is 17.3 Ų, which is identical to the TPSA of 7-fluoroimidazo[1,2-a]pyridine (17.3 Ų) despite a molecular weight increase of 34.44 g/mol (170.57 vs. 136.13 g/mol) [1]. This TPSA invariance arises because the C2 chloro substituent does not introduce additional hydrogen bond donors or acceptors beyond those contributed by the imidazo[1,2-a]pyridine core nitrogen atoms [1].

Drug-likeness Permeability prediction Oral bioavailability

Purity Specifications Across Commercial Sources: 95% vs. 98% Purity Tiers

Commercial sources offer 2-Chloro-7-fluoroimidazo[1,2-a]pyridine at distinct purity tiers: minimum 95% purity (AKSci catalog 4581DV) and 98% purity (Leyan product 1790695) . In contrast, 7-fluoroimidazo[1,2-a]pyridine is typically offered at 95% purity (CymitQuimica), with limited availability of higher-purity material . The 98% purity tier for the target compound enables more predictable reaction outcomes with reduced impurity interference in sensitive catalytic transformations.

Building block procurement Quality control Synthetic reliability

Synthetic Handle Differentiation: Orthogonal Reactivity via Dual Halogen Substitution

2-Chloro-7-fluoroimidazo[1,2-a]pyridine possesses two distinct halogen substituents with differential reactivity: the C2 chloro is susceptible to palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) and nucleophilic aromatic substitution, while the C7 fluoro is comparatively inert under standard coupling conditions . This contrasts with 7-fluoroimidazo[1,2-a]pyridine, which lacks a second halogen handle and relies solely on C-H functionalization or pre-functionalization for diversification [1]. Class-level inference from 6-haloimidazo[1,2-a]pyridine reactivity studies indicates that halo substituents on the imidazo[1,2-a]pyridine scaffold exhibit position-dependent coupling efficiencies, with C2 substitution typically providing superior reactivity in palladium-mediated transformations relative to pyridine-ring halogens [2].

Cross-coupling chemistry SNAr functionalization Late-stage diversification

2-Chloro-7-fluoroimidazo[1,2-a]pyridine Optimal Application Scenarios in Drug Discovery and Chemical Biology


Kinase Inhibitor Scaffold Diversification via C2 Chloro Cross-Coupling

Medicinal chemistry programs targeting kinases such as CLK1 (IC50 0.7 μM for related imidazo[1,2-a]pyridine derivatives) and DYRK1A (IC50 2.6 μM) can utilize the C2 chloro substituent as a modular coupling handle to introduce diverse aryl, heteroaryl, or amine pharmacophores via Suzuki-Miyaura or Buchwald-Hartwig reactions [1]. The higher LogP (2.8 vs. ~1.7 for 7-fluoro analog) of 2-Chloro-7-fluoroimidazo[1,2-a]pyridine also predicts improved passive permeability for intracellular kinase targets [2].

CNS Drug Candidate Synthesis Leveraging Dual Halogen Substitution

The imidazo[1,2-a]pyridine scaffold is validated in marketed CNS agents including zolpidem and alpidem [1]. 2-Chloro-7-fluoroimidazo[1,2-a]pyridine offers two advantages for CNS programs: (1) TPSA of 17.3 Ų combined with XLogP3 of 2.8 positions it within favorable CNS drug-like chemical space; (2) the orthogonal halogen handles (C2-Cl reactive, C7-F inert) permit systematic exploration of substituent effects on blood-brain barrier penetration and receptor binding [2][3].

Structure-Activity Relationship (SAR) Library Synthesis via Orthogonal Halogen Reactivity

In SAR campaigns, the differential reactivity of the C2 chloro and C7 fluoro substituents enables sequential functionalization: the C2 chloro can be first substituted via SNAr or cross-coupling to install a primary pharmacophore, while the C7 fluoro remains intact throughout subsequent transformations, preserving the electronic effects of fluorine on scaffold conformation and metabolic stability [1]. Class-level evidence from 6-haloimidazo[1,2-a]pyridine studies demonstrates that halogen substitution patterns significantly influence reaction outcomes (ipso vs. cine substitution) depending on catalyst choice and conditions [2].

Antiviral Intermediate Procurement for Late-Stage Functionalization

7-Fluoroimidazo[1,2-a]pyridine derivatives are documented as intermediates in antiviral drug synthesis [1]. 2-Chloro-7-fluoroimidazo[1,2-a]pyridine extends this utility by providing an additional functionalization site at C2, enabling the construction of more elaborate antiviral candidates without requiring multi-step de novo scaffold synthesis. The 98% purity tier (Leyan) supports reproducible reaction outcomes in multi-step sequences where intermediate purity directly affects overall yield [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-7-fluoroimidazo[1,2-A]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.